GPR35 Agonist Pharmacophore Differentiation: 5-Hydroxymethyl Substitution Provides a Selectivity Switch Relative to 3-Methoxycatechol
3-Methoxycatechol (3-MOC, CAS 934-00-9)—the direct des-hydroxymethyl analog of the target compound—is a confirmed GPR35 agonist with an EC₅₀ of 147 µM in a dynamic mass redistribution (DMR) assay using HT-29 cells [1]. The GPR35 receptor is known for a promiscuous but substitution-sensitive activation profile, with structurally distinct catecholics displaying divergent agonist activities [2]. The introduction of a 5-hydroxymethyl group (absent in 3-MOC) adds a hydrogen-bond donor at a position that, by analogy with para-substituent effects on catechol BDEs [3], is expected to modulate both the electronic environment of the catechol ring and receptor-ligand interactions. No published GPR35 activity data exist for the target compound, representing a tractable structure–activity relationship (SAR) gap for receptor-selectivity profiling [2].
| Evidence Dimension | GPR35 agonist potency (EC₅₀, DMR assay, HT-29 cells) |
|---|---|
| Target Compound Data | Not yet reported; predicted altered potency/selectivity vs. 3-MOC due to 5-CH₂OH pharmacophore extension |
| Comparator Or Baseline | 3-Methoxycatechol (3-MOC): EC₅₀ = 147 µM |
| Quantified Difference | Not quantifiable pre-screening; structural rationale supports a selectivity shift |
| Conditions | DMR assay, HT-29 human colorectal adenocarcinoma cells [1] |
Why This Matters
For programs targeting GPR35 (inflammation, metabolic disease, cardiovascular indications), the 5-hydroxymethyl substituent provides a distinct vector for potency and selectivity optimization relative to the commercially abundant 3-methoxycatechol scaffold.
- [1] Bertin Bioreagent / Cayman Chemical. 3-Methoxycatechol product page, CAT N° 36535. GPR35 agonist EC₅₀ = 147 µM (DMR assay, HT-29 cells). https://bertin-bioreagent.cvmh.fr/3-methoxycatechol/ (accessed 2026-05-03). View Source
- [2] Deng, H.; Hu, H.; Fang, Y. The Three Catecholics Benserazide, Catechol and Pyrogallol Are GPR35 Agonists. Pharmaceuticals 2013, 6, 500–509. View Source
- [3] Zhang, H. Y.; Sun, Y. M.; Wang, X. L. Substituent Effects on O–H Bond Dissociation Enthalpies and Ionization Potentials of Catechols: A DFT Study. Chem. Eur. J. 2003, 9, 502–508. View Source
